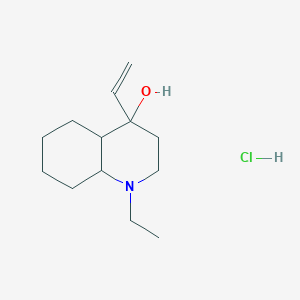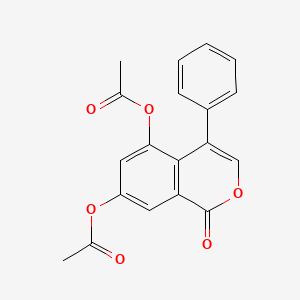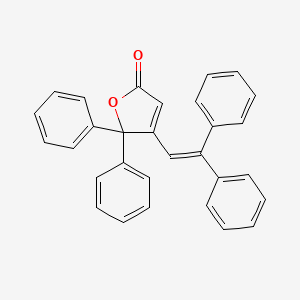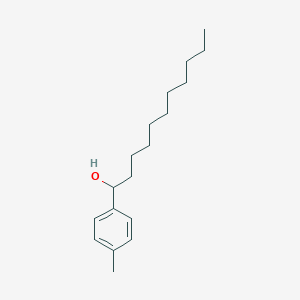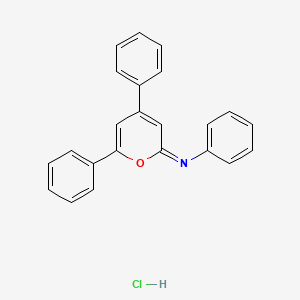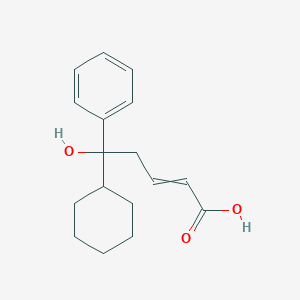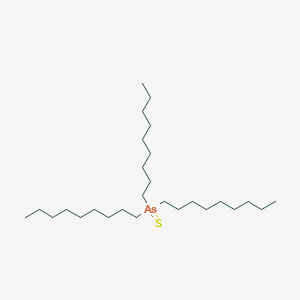
Trinonyl(sulfanylidene)-lambda~5~-arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trinonyl(sulfanylidene)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of three nonyl groups attached to a central arsenic atom, which is also bonded to a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trinonyl(sulfanylidene)-lambda~5~-arsane typically involves the reaction of nonyl lithium with arsenic trichloride, followed by the introduction of a sulfanylidene group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve a scaled-up version of the laboratory synthesis, with additional steps to ensure purity and yield. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Trinonyl(sulfanylidene)-lambda~5~-arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and sulfones.
Reduction: Reduction reactions can convert the compound into lower oxidation state arsenic compounds.
Substitution: The nonyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions include various arsenic oxides, sulfones, and substituted organoarsenic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Trinonyl(sulfanylidene)-lambda~5~-arsane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Trinonyl(sulfanylidene)-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of specific biochemical pathways. The sulfanylidene group plays a crucial role in these interactions, enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
Trinonylarsane: Lacks the sulfanylidene group, resulting in different chemical properties and reactivity.
Trinonyl(sulfanylidene)-lambda~5~-phosphane: Similar structure but with phosphorus instead of arsenic, leading to variations in reactivity and applications.
Trinonyl(sulfanylidene)-lambda~5~-stibane:
Uniqueness
Trinonyl(sulfanylidene)-lambda~5~-arsane is unique due to the presence of the sulfanylidene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
62203-84-3 |
|---|---|
Molecular Formula |
C27H57AsS |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
tri(nonyl)-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/C27H57AsS/c1-4-7-10-13-16-19-22-25-28(29,26-23-20-17-14-11-8-5-2)27-24-21-18-15-12-9-6-3/h4-27H2,1-3H3 |
InChI Key |
KNMDIUFPWVOQAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC[As](=S)(CCCCCCCCC)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.2.0]octa-2,4-diene-7-carbonitrile, 6-methoxy-](/img/structure/B14535752.png)
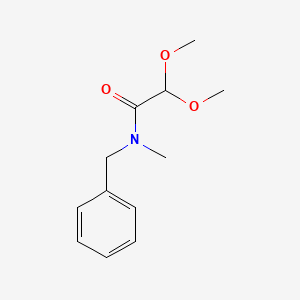
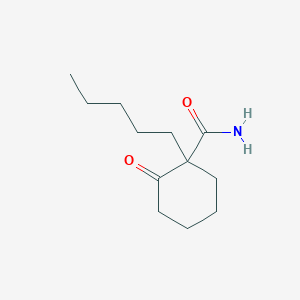
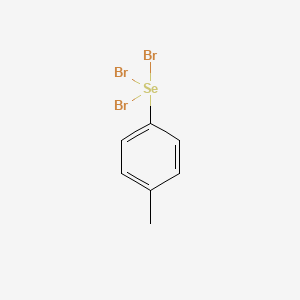
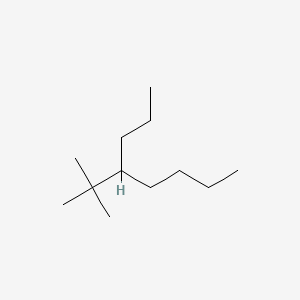
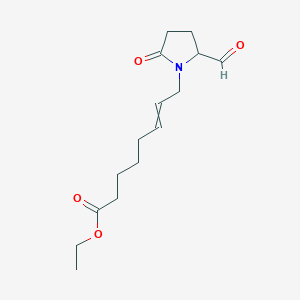
![2-{[(1-Methoxycyclohexa-2,4-dien-1-yl)methanesulfinyl]methyl}phenol](/img/structure/B14535789.png)
![3-[Decyl(dimethoxy)silyl]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B14535792.png)
